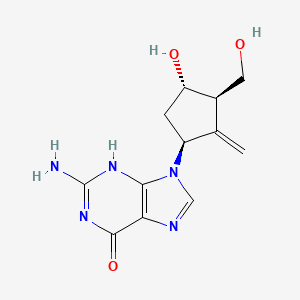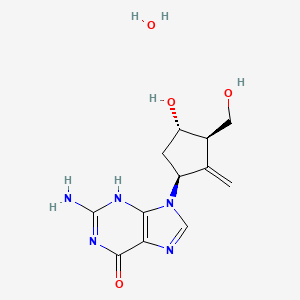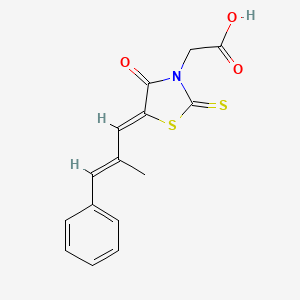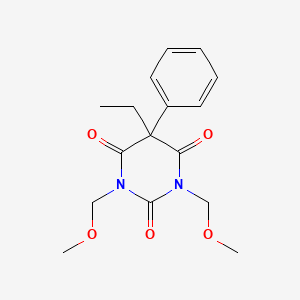
Genisteína
Descripción general
Descripción
La genisteína es un isoflavonoide natural que se encuentra principalmente en productos de soya. Es conocida por sus diversas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas. Estructuralmente, la this compound se identifica como 5,7-dihidroxi-3-(4-hidroxifenil)croman-4-ona o 4’,5,7-trihidroxiisoflavona . Este compuesto se clasifica como fitoestrógeno debido a su capacidad de modular los receptores de estrógeno, lo que lo convierte en un tema de interés en varios estudios relacionados con la salud .
Aplicaciones Científicas De Investigación
La genisteína tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La genisteína ejerce sus efectos a través de múltiples mecanismos:
Modulación del Receptor de Estrógeno: La this compound se une a los receptores de estrógeno, influyendo en la transcripción de genes sensibles a los estrógenos.
Inhibición Enzimática: Inhibe las tirosina quinasas de proteínas y la topoisomerasa-II, afectando el crecimiento y la proliferación celular.
Arresto del Ciclo Celular: La this compound induce el arresto de la fase G2 en varias líneas celulares, contribuyendo a sus propiedades anticancerígenas.
Efectos Antiinflamatorios: Reduce la secreción de citoquinas proinflamatorias como la interleucina-1β, la interleucina-6 y la interleucina-8.
Análisis Bioquímico
Biochemical Properties
Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes . Genistein influences multiple biochemical functions in living cells, acting as a full agonist of ERβ and, to a much lesser extent, a full or partial agonist of ERα .
Cellular Effects
Genistein has shown significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has been demonstrated to have a pleiotropic effect on prostate cancer cell proliferation and androgen receptor activity, depending on the mutational status of the androgen receptor . It also exerts evident anti-inflammatory properties by affecting granulocytes, monocytes, and lymphocytes .
Molecular Mechanism
Genistein inhibits protein-tyrosine kinase and topoisomerase-II activity . It binds to both the wild and the Thr877Ala (T877A) mutant types of androgen receptor competitively with androgen . It also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .
Temporal Effects in Laboratory Settings
Genistein has shown a biphasic effect where physiological doses stimulate cell growth and increase androgen receptor expression and transcriptional activity, and higher doses induce inhibitory effects . It also exhibits potent antiandrogenic activity, which is dose-dependent and detectable down to 10^−7 mol/L .
Dosage Effects in Animal Models
Genistein has been shown to enhance the cognitive performance of the MI animal models, specifically in the memory domain, through its ability to reduce oxidative stress and attenuate neuroinflammation . Its effects are dependent on the dose, the species, the route, and the time of administration .
Metabolic Pathways
Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .
Transport and Distribution
Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is transported passively through the intestinal membrane, undergoing post-absorption metabolism .
Subcellular Localization
It is known that the appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La genisteína puede sintetizarse a través de varias rutas químicas. Un método común implica la ciclación de 2,4,6-trihidroxiacetofenona con 4-hidroxibenzaldehído en condiciones básicas para formar la estructura de cromanona . Otra ruta sintética incluye el uso de la reordenación de Baker-Venkataraman, donde los derivados de 2-hidroxiacetofenona se convierten en isoflavonas .
Métodos de Producción Industrial: Industrialmente, la this compound se extrae a menudo de la soya y otras plantas leguminosas. El proceso de extracción típicamente implica el uso de solventes como etanol o metanol para aislar la this compound de los materiales vegetales . El compuesto extraído se purifica luego mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: La genisteína experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse para formar quinonas y otros productos de oxidación.
Reducción: La reducción de la this compound puede conducir a la formación de dihidro this compound.
Sustitución: La this compound puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Principales Productos Formados:
Oxidación: Quinonas y otros derivados de oxidación.
Reducción: Dihidro this compound y compuestos relacionados.
Sustitución: Derivados de this compound alquilados o acilados.
Comparación Con Compuestos Similares
La genisteína se compara a menudo con otras isoflavonas como la daidzeína y la glicíteína:
Daidzeína: Estructuralmente similar a la this compound pero carece de un grupo hidroxilo en la posición C5.
Glicíteína: Otra isoflavona que se encuentra en productos de soya, con un grupo metoxi en la posición C6.
Singularidad de la this compound: La combinación única de propiedades estrogénicas, antioxidantes y anticancerígenas de la this compound la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1,3,7-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZBRHHGLJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200944 | |
| Record name | Gentisein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentisein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-49-7 | |
| Record name | 1,3,7-Trihydroxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XANTHONE DERIV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gentisein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-TRIHYDROXYXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentisein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
321 - 323 °C | |
| Record name | Gentisein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)


![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)




